5-Heptadecylresorcinol

Description

5-Heptadecylbenzene-1,3-diol has been reported in Hordeum vulgare, Secale cereale, and other organisms with data available.

Structure

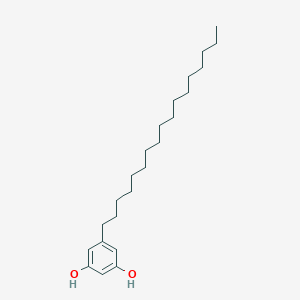

2D Structure

Properties

IUPAC Name |

5-heptadecylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-18-22(24)20-23(25)19-21/h18-20,24-25H,2-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBGNINPPDHJETF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC1=CC(=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H40O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50920522 | |

| Record name | 5-heptadecyl-1,3-Benzenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50920522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Heptadecyl-1,3-benzenediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038530 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

41442-57-3 | |

| Record name | 5-Heptadecylresorcinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41442-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Heptadecylresorcinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041442573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-heptadecyl-1,3-Benzenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50920522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Heptadecylresorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-HEPTADECYLRESORCINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MXE8ZPJ5XE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Heptadecyl-1,3-benzenediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038530 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

91 - 93 °C | |

| Record name | 5-Heptadecyl-1,3-benzenediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038530 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Ubiquitous Presence of 5-Heptadecylresorcinol: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

For Immediate Release

A deep dive into the natural origins and analytical methodologies for 5-heptadecylresorcinol, a phenolic lipid with growing interest in the scientific community. This guide serves as a technical resource for researchers, scientists, and professionals in drug development, providing a consolidated overview of its natural abundance, tissue-specific distribution, and detailed experimental protocols for its study.

This compound (C17:0), a member of the alkylresorcinol family, is a phenolic lipid that has garnered significant attention for its potential biological activities. Understanding its natural distribution is paramount for harnessing its therapeutic potential. This document provides a technical overview of the primary natural sources of this compound, its distribution within these sources, and detailed methodologies for its extraction and analysis.

Natural Sources and Distribution

This compound is predominantly found in the plant kingdom, with particularly high concentrations in the outer layers of cereal grains. It is a key component of the complex mixture of alkylresorcinols that characterize whole-grain wheat, rye, and barley. The distribution of this compound is not uniform within the grain; it is concentrated in the bran, specifically in the testa and inner pericarp, with negligible amounts found in the endosperm and germ. This specific localization suggests a protective role for the compound in the grain.

Beyond the Poaceae family, alkylresorcinols have also been identified in other plant species. Furthermore, some bacterial species have been shown to produce alkylresorcinols, indicating a broader distribution in nature than previously understood.

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound varies significantly depending on the natural source and the specific cultivar. The following table summarizes the quantitative data available in the scientific literature. It is important to note that many studies report the total alkylresorcinol content, with this compound being one of several homologues.

| Natural Source | Sample Type | Total Alkylresorcinol (AR) Content (mg/kg dry matter) | This compound (C17:0) Content/Percentage | Reference |

| Wheat (Triticum aestivum) | Whole Grain | 227 - 639 | Ratio of C17:0/C21:0 is ~0.1 | [1] |

| Bran | Up to 3000 | - | [2] | |

| Rye (Secale cereale) | Whole Grain | ~1100 | Ratio of C17:0/C21:0 is ~1.0-1.4; C17:0 comprises 23-25% of total ARs | [2][3] |

| Barley (Hordeum vulgare) | Whole Grain | 40 - 110 | - | [4] |

| Tritordeum | Whole Grain | 672.5 - 1408.9 | - | [5][6] |

| Spelt (Triticum spelta) | Whole Grain | 580 - 820 | - | [6] |

| Emmer (Triticum dicoccum) | Whole Grain | 580 - 820 | - | [6] |

| Einkorn (Triticum monococcum) | Whole Grain | 580 - 820 | - | [6] |

Experimental Protocols

Accurate quantification and characterization of this compound require robust experimental protocols. The following sections detail the methodologies for extraction, purification, and analysis as cited in the literature.

Extraction and Purification of Alkylresorcinols from Wheat Bran

This protocol is adapted from methodologies described for the extraction and purification of alkylresorcinols for analytical purposes.

1. Extraction:

-

Solvent System: A mixture of n-hexane and chloroform (1:1, v/v) is a commonly used solvent system for the initial extraction. Acetone is also frequently employed and shows high affinity for alkylresorcinols.[6][7]

-

Procedure:

-

Weigh 10 g of finely ground wheat bran.

-

Add 40 mL of the chosen solvent system (e.g., n-hexane:chloroform, 1:1, v/v).

-

Stir the mixture at room temperature for 1 hour in the dark.

-

Filter the mixture to separate the solid bran from the solvent extract.

-

Remove the solvent from the filtrate using a rotary evaporator at a temperature of 37°C to obtain the lipid fraction.[6]

-

2. Solid-Phase Extraction (SPE) for Purification:

-

SPE Cartridge: A Strata NH2-SPE cartridge is suitable for the purification of alkylresorcinols.[6]

-

Procedure:

-

Dissolve the lipid fraction obtained from the extraction step in 10 mL of n-hexane.

-

Condition the SPE cartridge with 10 mL of n-hexane.

-

Load 1 mL of the dissolved lipid fraction onto the conditioned cartridge.

-

Elute and discard interferents using the following solvent sequence:

-

10 mL of n-hexane:diethyl ether (98:2, v/v)

-

20 mL of n-hexane:ethyl acetate (96:4, v/v)

-

10 mL of n-hexane:ethyl acetate (5:95, v/v)

-

-

Elute the alkylresorcinols with 10 mL of n-hexane:ethyl acetate (5:95, v/v) followed by 5 mL of methyl tert-butyl ether (MTBE).

-

Combine the alkylresorcinol-containing fractions and dry under a vacuum.[6]

-

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of this compound and other alkylresorcinol homologues.

1. Derivatization (Silylation):

-

Reagents: Pyridine and a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Trimethylchlorosilane (TMCS) (99:1, v/v).[6]

-

Procedure:

-

To the dried, purified alkylresorcinol extract, add 100 µL of pyridine and 200 µL of the BSTFA:TMCS mixture.

-

Stir the mixture slowly at 40°C for 20 minutes.

-

Evaporate the solvents under a stream of nitrogen.

-

Resuspend the derivatized alkylresorcinols in 100 µL of n-hexane for injection into the GC-MS.[6]

-

2. GC-MS Conditions:

-

Column: A capillary column suitable for the separation of lipids, such as a DB-5HT (5%-phenyl)-methylpolysiloxane column (30 m x 0.250 mm x 0.10 µm).[8]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[8]

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp to 375°C at a rate of 10°C/min.

-

Hold at 375°C for 15 minutes.[8]

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Impact (EI).

-

Scan Mode: Full-scan (m/z 50–610) for identification and Selected Ion Monitoring (SIM) for quantification of target ions for specific alkylresorcinol homologues.[8]

-

Analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC coupled with mass spectrometry offers a sensitive and specific method for the analysis of alkylresorcinols without the need for derivatization.

-

Column: A reversed-phase column such as a Kromasil C18-5 (250 x 4.6 mm) is effective.[9]

-

Mobile Phase: A gradient of methanol and water is typically used.[10]

-

Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often preferred for the analysis of relatively nonpolar compounds like alkylresorcinols.[9]

-

Mass Spectrometry:

-

Ionization Mode: Positive ion mode.

-

Scan Range: m/z 100-500.[9]

-

Signaling Pathways and Logical Relationships

Recent research has begun to elucidate the molecular mechanisms underlying the biological activities of alkylresorcinols. One significant finding is the interaction of 5-alkylresorcinols with inflammatory signaling pathways.

A study on the effect of 5-alkylresorcinols on colorectal cancer cells has demonstrated their ability to suppress the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MYD88)/Nuclear factor kappa B (NF-κB) signaling pathway.[5] This pathway is a key regulator of the inflammatory response.

This technical guide provides a foundational understanding of this compound's presence in nature and the methodologies to study it. The compiled data and detailed protocols aim to facilitate further research into the promising biological activities of this and other alkylresorcinols. As research progresses, a deeper understanding of the signaling pathways modulated by these compounds will undoubtedly unlock new avenues for therapeutic development.

References

- 1. An Overview of Alkylresorcinols Biological Properties and Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Comparative Evaluation of 5-n-Alkylresorcinol Extraction Conditions from Wheat Bran via Metabolite Profiling: Implications for Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic efficacy of 5-alkylresorcinol on progression of colorectal cancer by activating HCLS1 and suppressing TLR4/MYD88/NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iris.unito.it [iris.unito.it]

- 7. mdpi.com [mdpi.com]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and History of 5-Alkylresorcinols

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Alkylresorcinols (ARs) are a class of amphiphilic phenolic lipids characterized by a 1,3-dihydroxybenzene (resorcinol) polar head and a non-polar alkyl side chain, which is typically odd-numbered.[1] First identified in the early 20th century, these compounds have garnered significant scientific interest due to their unique distribution in nature and their diverse range of biological activities.[2][3] Initially explored for their chemical properties, the focus of AR research has shifted towards their roles as biomarkers for whole-grain intake, their potential health benefits, and their mechanisms of action at a cellular and molecular level.[4][5] This guide provides a comprehensive overview of the discovery, history, natural occurrence, and evolving understanding of the biological significance of 5-alkylresorcinols.

Discovery and Historical Progression

The history of 5-alkylresorcinols is rooted in the chemical analysis of natural products. While early observations of similar phenolic lipids were made in various plant extracts, the systematic identification and characterization of 5-alkylresorcinols from cereal grains marked a significant milestone. Research in this area has progressed from simple isolation and structural elucidation to complex investigations into their biosynthesis, metabolism, and physiological effects.

-

Early 20th Century: Initial investigations into the chemical constituents of rye and wheat bran led to the discovery of these phenolic lipids.

-

Mid-20th Century: Improved analytical techniques allowed for the precise identification of the resorcinol core and the varying lengths of the alkyl side chain.

-

Late 20th Century: The biological activities of ARs, such as their antimicrobial and antioxidant properties, began to be explored.[2]

-

21st Century: The focus has expanded to include their role as biomarkers for whole-grain intake, their potential anticancer properties, and their interaction with cellular signaling pathways.[4][6] Increasing evidence from human intervention trials suggests that ARs are the most promising biomarkers of whole grain wheat and rye intake.[1]

Natural Occurrence and Distribution

5-Alkylresorcinols are found in a limited number of biological sources, including specific families of higher plants, as well as some fungi, bacteria, and sponges.[1][2][7] In the plant kingdom, they are most notably abundant in the outer layers (bran) of cereal grains such as wheat, rye, and triticale.[8][9] The concentration and homologue composition of ARs can vary significantly between species and even between different cultivars of the same species.[9]

Table 1: Concentration of 5-Alkylresorcinols in Various Natural Sources

| Source | Total ARs Concentration (μg/g dry weight) | Predominant Homologues (Alkyl Chain Length) | Reference(s) |

| Cereals | |||

| Rye Bran | 2034 - 4800 | C17:0, C19:0, C21:0 | [1][9] |

| Wheat Bran | 2600 - 4100 | C19:0, C21:0, C23:0 | [1][4] |

| Triticale | High | C17:0, C19:0, C21:0 | [1] |

| Barley | Low | C21:0, C23:0, C25:0 | [1] |

| Other Plants | |||

| Quinoa (Chenopodium quinoa) | Moderate | Branched-chain ARs, C17:0-i, C19:0-a | [10] |

| Cashew Nut Shell (Anacardium occidentale) | High (20% of phenolic lipids) | C15:1, C15:2, C15:3 | [1] |

| Mango (Mangifera indica) | Present in peels and pulp | Not specified | [1] |

| Microorganisms | |||

| Azotobacter species | Main constituent of cyst outer shell | Not specified | [1] |

| Pseudomonas species | DB-2073 (2-n-hexyl-5-n-propylresorcinol) | C3:0, C6:0 | [1] |

| Green Microalga (Apatococcus constipatus) | Varies by strain | C19:0, C21:0, C23:0 | [11] |

| Marine Organisms | |||

| Sponge (Haliclona sp.) | Present | C13 to C21 | [12] |

| Bryozoan (Schizomavella mamillata) | Schizols A-F (derivatives) | Phenylnonenyl and other complex chains | [12] |

Note: The homologue notation C##:# refers to the number of carbon atoms and the number of double bonds in the alkyl side chain. 'i' denotes an iso-branched chain and 'a' denotes an anteiso-branched chain.

Biological Activities and Research Milestones

The unique amphiphilic structure of 5-alkylresorcinols allows them to interact with cell membranes and various enzymes, leading to a wide array of biological activities.[6] In vitro studies have been crucial in elucidating these effects, although in vivo research is ongoing to confirm their physiological relevance.

Table 2: Summary of Key Biological Activities of 5-Alkylresorcinols

| Biological Activity | Assay/Model System | Effective Concentration / IC₅₀ | Key Findings | Reference(s) |

| Antiproliferative | PC-3 prostate cancer cells | IC₅₀ = 13.3 - 55.6 µg/mL | Extracts rich in oxygenated ARs showed higher activity. | [13][14] |

| HCT-116 & HT-29 colon cancer cells | Not specified | ARs from wheat bran inhibit cell proliferation. | [15] | |

| MCF-7, H-460, SF-268 cancer cell lines | Not specified | ARs showed stronger inhibitory effects than Adriamycin. | [2] | |

| Antioxidant | H₂O₂-induced HT22 neuronal cells | 80 µg/mL | Alleviated cell death and reduced ROS levels via the Nrf2/ARE pathway. | [16] |

| Enzyme Inhibition | General in vitro assays | IC₅₀ ≈ 3 - 100 µmol/L | Inhibition of various enzymes, including lipoxygenases. | [6] |

| Membrane Interaction | Adipocyte cell models | 34 - 38 µmol/L | Significant effects on lipolysis observed. | [6] |

Key Experimental Protocols

The following sections detail standardized methodologies for the extraction, quantification, and biological evaluation of 5-alkylresorcinols.

Extraction of 5-Alkylresorcinols from Wheat Bran

This protocol is based on ultrasound-assisted extraction (UAE), which has been shown to be efficient in yielding high concentrations of bioactive ARs.[13][14]

Materials and Reagents:

-

Ground wheat bran

-

Acetone (analytical grade)

-

Ultrasonic bath

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

-

Vials for sample storage

Procedure:

-

Weigh 5.00 g of ground wheat bran into a suitable flask.

-

Add 50 mL of acetone to achieve a 10:1 (v/w) solvent-to-solid ratio.[14]

-

Place the flask in an ultrasonic bath and sonicate for 10-20 minutes.[14][17]

-

After sonication, transfer the mixture to a centrifuge tube and centrifuge to pellet the solid material.

-

Decant the supernatant (the acetone extract) into a round-bottom flask.

-

Concentrate the extract to dryness using a rotary evaporator under reduced pressure.

-

Re-dissolve the dried residue in a known volume of a suitable solvent (e.g., acetone or ethyl acetate) for analysis or bioassays.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is commonly used for the separation and quantification of different AR homologues.[18]

Sample Preparation:

-

Take an aliquot of the AR extract.

-

Evaporate the solvent under a stream of nitrogen.

-

Add a silylating agent (e.g., BSTFA with 1% TMCS) to derivatize the hydroxyl groups of the resorcinol ring, making the compounds more volatile for GC analysis.

-

Incubate at a specified temperature (e.g., 60°C) for a set time to ensure complete derivatization.

GC-MS Parameters:

-

GC System: HP 6890 Series or equivalent.[18]

-

Column: Restec RTX-5 (30 m × 0.25 mm, 0.1 μm) or similar non-polar column.[18]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.4 mL/min).[18]

-

Injection: 1 µL injection volume with a split ratio (e.g., 20:1).[18]

-

Oven Temperature Program: Start at 60°C, ramp up to 320°C at 17.3°C/min, and hold for an extended period (e.g., 45 min) to elute all long-chain homologues.[18]

-

MS Detector: 5973 mass selectivity detector or equivalent.[18]

-

Ionization Mode: Electron Impact (EI).[18]

-

Quantification: Use an external standard calibration curve with known concentrations of AR standards. An internal standard (e.g., methyl behenate) can be added before extraction to correct for recovery.[18][19]

Antiproliferative Activity Assessment using MTT Assay

This colorimetric assay is a standard method to assess cell viability and cytotoxicity.[14]

Materials and Reagents:

-

Cancer cell line (e.g., PC-3 prostate cancer cells).[14]

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Serum-free medium.

-

AR-enriched extract.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

96-well microplates.

-

Microplate reader.

Procedure:

-

Seed cells at a density of 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours.[14]

-

Remove the medium and replace it with serum-free medium containing increasing concentrations of the AR extract (e.g., 0.5–500 µg/mL).[14] Include negative (vehicle) and positive (e.g., curcumin) controls.

-

Incubate the cells with the extracts for a specified period (e.g., 24-48 hours).

-

After incubation, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.

-

Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage relative to the negative control and determine the IC₅₀ value (the concentration of extract that inhibits cell growth by 50%).

Signaling Pathways and Experimental Workflows

Recent research has begun to unravel the molecular mechanisms underlying the biological effects of 5-alkylresorcinols. One key area of investigation is their antioxidant activity, which has been linked to the activation of the Nrf2/ARE signaling pathway.

Nrf2/ARE Antioxidant Signaling Pathway

In response to oxidative stress, ARs have been shown to promote the nuclear translocation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression and enhancing the cell's endogenous antioxidant defense system.[16]

References

- 1. Alkylresorcinol - Wikipedia [en.wikipedia.org]

- 2. An Overview of Alkylresorcinols Biological Properties and Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Research advances in the analytical techniques and biological activities of alkylresorcinols [sf1970.cnif.cn]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Present Status and Perspectives on the Use of Alkylresorcinols as Biomarkers of Wholegrain Wheat and Rye Intake - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. 5-n-Alkylresorcinols from the green microalga Apatococcus constipatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 5-Alkylresorcinol Derivatives from the Bryozoan Schizomavella mamillata: Isolation, Synthesis, and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comparative Evaluation of 5- n-Alkylresorcinol Extraction Conditions from Wheat Bran via Metabolite Profiling: Implications for Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Comparative Evaluation of 5-n-Alkylresorcinol Extraction Conditions from Wheat Bran via Metabolite Profiling: Implications for Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Potential neuroprotection of wheat alkylresorcinols in hippocampal neurons via Nrf2/ARE pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Human Intervention Study: Alkylresorcinol Metabolites as Potential Biomarkers for Grain Intake and the Occurrence of Alkylresorcinols in Commonly Consumed Foods in the German Retail Sector - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

5-Heptadecylresorcinol CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Heptadecylresorcinol, a naturally occurring phenolic lipid with significant potential in various research and therapeutic areas. This document outlines its chemical properties, biological activities, and relevant experimental data to support further investigation and drug development efforts.

Core Chemical and Physical Properties

This compound, a member of the alkylresorcinol family, is characterized by a resorcinol moiety (1,3-dihydroxybenzene) with a 17-carbon alkyl chain attached at the 5th position.[1] This amphiphilic structure, featuring a hydrophilic phenolic head and a long hydrophobic aliphatic tail, is crucial to its biological interactions, particularly with cell membranes.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 41442-57-3 | [1][2][3][4][5] |

| Molecular Formula | C₂₃H₄₀O₂ | [1][2][3][6][7] |

| Molecular Weight | 348.56 g/mol | [5][7] |

| IUPAC Name | 5-heptadecylbenzene-1,3-diol | [1][2][4] |

| Synonyms | 5-Heptadecyl-1,3-benzenediol, 5-n-Heptadecylresorcinol | [2][3][5] |

| Physical Form | Solid | [3] |

| Melting Point | 91-93 °C | [3] |

| Boiling Point | 478.0 ± 15.0 °C at 760 mmHg | [3] |

| Solubility | Limited water solubility | [1] |

| Storage Temperature | 2-8°C | [1][3] |

Biological Significance and Therapeutic Potential

This compound is predominantly found in the outer layers of cereal grains such as wheat and rye, and its presence in biological samples is considered a biomarker for whole-grain consumption.[1] Research has indicated its potential as an antineoplastic agent.[2][3] Its role as a plant metabolite is also recognized.[2][3]

Experimental Protocols

Detailed experimental methodologies are critical for the accurate investigation of this compound. The following outlines a general workflow for the extraction and analysis of this compound from a biological matrix, which can be adapted based on specific research needs.

Methodology Details:

-

Sample Preparation: A known quantity of the biological matrix (e.g., 1 gram of whole-grain flour) is homogenized in a suitable organic solvent, such as ethyl acetate, to extract the lipophilic compounds.

-

Extraction: The homogenate is subjected to centrifugation to separate the solid debris from the solvent containing the extracted compounds.

-

Solvent Evaporation and Reconstitution: The supernatant is carefully collected, and the solvent is evaporated under a gentle stream of nitrogen. The dried extract is then reconstituted in a mobile phase appropriate for chromatographic analysis (e.g., methanol/water mixture).

-

Chromatographic Separation: The reconstituted sample is injected into an HPLC system equipped with a C18 column. A gradient elution profile is typically employed to achieve optimal separation of this compound from other matrix components.

-

Detection and Quantification: The eluent from the HPLC is introduced into a mass spectrometer for detection and quantification. Multiple Reaction Monitoring (MRM) mode is often used for its high selectivity and sensitivity.

Potential Signaling Pathway Interactions

While the precise signaling pathways modulated by this compound are still under active investigation, its structural similarity to other phenolic lipids suggests potential interactions with pathways involved in cellular proliferation and apoptosis. The following diagram illustrates a hypothetical signaling cascade that could be influenced by this compound, based on its reported antineoplastic properties.

This guide serves as a foundational resource for professionals engaged in the study and application of this compound. The provided data and conceptual frameworks are intended to facilitate further research into its mechanism of action and to support the development of novel therapeutic strategies.

References

- 1. This compound (41442-57-3) for sale [vulcanchem.com]

- 2. This compound | C23H40O2 | CID 181700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. Exposome-Explorer - 5-n-Heptadecylresorcinol (C17:0) (Compound) [exposome-explorer.iarc.fr]

- 5. This compound analytical standard | 41442-57-3 [sigmaaldrich.com]

- 6. Showing dietary polyphenol this compound - Phenol-Explorer [phenol-explorer.eu]

- 7. GSRS [gsrs.ncats.nih.gov]

Solubility Profile of 5-Heptadecylresorcinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 5-Heptadecylresorcinol, a naturally occurring phenolic lipid with significant therapeutic potential. Understanding the solubility of this compound is critical for its extraction, formulation, and delivery in research and pharmaceutical applications. This document compiles available solubility data, details common experimental methodologies for its determination, and provides visual representations of its molecular characteristics and experimental workflows.

Core Concepts in Solubility

This compound's structure, featuring a polar resorcinol (1,3-dihydroxybenzene) head and a long, non-polar C17 alkyl tail, defines its amphiphilic nature. This duality governs its solubility, leading to limited solubility in water and a preference for organic solvents. Its solubility behavior is a key determinant of its bioavailability and efficacy in biological systems.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in various solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this table also includes qualitative descriptions from technical datasheets.

| Solvent | Chemical Formula | Type | Solubility | Temperature | Notes |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 100 mg/mL (286.89 mM)[1] | Not Specified | Ultrasonic assistance may be required for dissolution[1]. |

| Water | H₂O | Polar Protic | Limited / Low[2] | Not Specified | The long hydrophobic alkyl chain significantly reduces aqueous solubility. |

| Chloroform | CHCl₃ | Non-Polar | Soluble | Not Specified | Qualitative data from chemical suppliers. |

| Dichloromethane | CH₂Cl₂ | Non-Polar | Soluble | Not Specified | Qualitative data from chemical suppliers. |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Soluble | Not Specified | Qualitative data from chemical suppliers. |

| Acetone | C₃H₆O | Polar Aprotic | Soluble | Not Specified | Qualitative data from chemical suppliers. |

| n-Hexane | C₆H₁₄ | Non-Polar | Partially Soluble | Not Specified | Used in extraction processes from natural sources. |

| Methanol | CH₄O | Polar Protic | Partially Soluble | Not Specified | Used in extraction and chromatographic separation. |

Note: The lack of extensive, publicly available quantitative solubility data highlights a gap in the comprehensive physicochemical characterization of this compound and presents an opportunity for further research.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental component of physicochemical analysis. The "shake-flask" method is the gold standard for determining the equilibrium solubility of a compound and is highly recommended for obtaining reliable data for poorly water-soluble substances like this compound.

Shake-Flask Method for Equilibrium Solubility

This method measures the concentration of a solute in a saturated solution in equilibrium with an excess of the solid compound.

Materials:

-

This compound (solid)

-

Selected solvent of interest

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure:

-

Preparation: An excess amount of solid this compound is added to a known volume of the solvent in a sealed container (e.g., a glass vial). The excess solid ensures that a saturated solution is formed.

-

Equilibration: The container is agitated in a thermostatically controlled shaker or water bath at a constant temperature for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be established through preliminary experiments.

-

Phase Separation: After equilibration, the suspension is allowed to stand to permit the settling of the excess solid. The supernatant is then carefully separated from the undissolved solid, typically by centrifugation at the same temperature to avoid any change in solubility.

-

Dilution and Analysis: A precise aliquot of the clear supernatant is carefully removed and diluted with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: The concentration of this compound in the diluted solution is determined using a validated analytical method, such as HPLC.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, and it is typically expressed in units of mg/mL or mol/L.

The following diagram illustrates the workflow of the shake-flask solubility determination method.

References

In Vitro Antioxidant Activity of 5-Heptadecylresorcinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Heptadecylresorcinol, a naturally occurring phenolic lipid belonging to the class of alkylresorcinols, has garnered significant interest for its potential health benefits, including its antioxidant properties. Found in the bran of whole grains like rye and wheat, this compound is characterized by a resorcinol ring substituted with a 17-carbon alkyl chain. This technical guide provides an in-depth overview of the in vitro antioxidant activity of this compound, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key mechanisms of action. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of drug discovery and development.

Quantitative Antioxidant Activity

Direct quantitative data for this compound across a range of standardized antioxidant assays is limited in the current scientific literature. However, studies on closely related alkylresorcinols, such as olivetol, provide valuable insights into its potential activity. It is important to note that while the general antioxidant behavior is expected to be similar, the length of the alkyl chain can influence the lipophilicity and, consequently, the activity in different assay systems.

General findings suggest that long-chain alkylresorcinols, including this compound, exhibit modest activity in radical scavenging assays like DPPH and FRAP.[1] Their lipophilic nature, however, makes them more effective in protecting against lipid peroxidation within biological membranes.[1]

Table 1: Comparative Antioxidant Activity of an Alkylresorcinol (Olivetol) in Radical Scavenging Assays

| Assay | Test Compound | IC50 (µM) | Reference Compound | IC50 (µM) |

| DPPH | Olivetol | 17.77 | BHT | 7.61 |

| ABTS | Olivetol | 1.94 | BHT | 2.06 |

Note: Data presented is for Olivetol, a related alkylresorcinol, and is intended to be indicative of the potential activity of this compound. BHT (Butylated hydroxytoluene) is a standard synthetic antioxidant.

Experimental Protocols

This section details the methodologies for key in vitro antioxidant assays relevant to the evaluation of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or methanol).

-

Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of various concentrations of the this compound solution.

-

Add 100 µL of the DPPH solution to each well.

-

Include a blank (solvent only) and a positive control (e.g., ascorbic acid or Trolox).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution.

Protocol:

-

Reagent Preparation:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

-

Dilute the ABTS•+ solution with ethanol or a phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Assay Procedure:

-

In a 96-well microplate, add 10 µL of various concentrations of the this compound solution.

-

Add 190 µL of the diluted ABTS•+ solution to each well.

-

Include a blank and a positive control (e.g., Trolox).

-

Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

-

-

Measurement:

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

Calculate the percentage of inhibition as described for the DPPH assay.

-

Determine the IC50 value or express the antioxidant capacity as Trolox Equivalent Antioxidant Capacity (TEAC).

-

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Protocol:

-

Reagent Preparation:

-

FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

-

-

Assay Procedure:

-

In a 96-well microplate, add 10 µL of various concentrations of the this compound solution.

-

Add 190 µL of the FRAP reagent to each well.

-

Include a blank and a standard curve using a known concentration of FeSO₄·7H₂O.

-

Incubate the plate at 37°C for a specified time (e.g., 4 minutes).

-

-

Measurement:

-

Measure the absorbance at 593 nm.

-

-

Calculation:

-

The antioxidant capacity is determined from the standard curve and expressed as Fe²⁺ equivalents (e.g., µM Fe²⁺/mg of sample).

-

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The antioxidant capacity is quantified by the area under the fluorescence decay curve.

Protocol:

-

Reagent Preparation:

-

Prepare a working solution of the fluorescent probe (e.g., fluorescein) in a phosphate buffer (pH 7.4).

-

Prepare a solution of the peroxyl radical generator, AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), in the same buffer.

-

-

Assay Procedure:

-

In a black 96-well microplate, add 25 µL of various concentrations of the this compound solution.

-

Add 150 µL of the fluorescein working solution to each well.

-

Include a blank and a standard curve using Trolox.

-

Pre-incubate the plate at 37°C for a few minutes.

-

Initiate the reaction by adding 25 µL of the AAPH solution to each well.

-

-

Measurement:

-

Immediately begin recording the fluorescence at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm every 1-2 minutes for at least 60 minutes.

-

-

Calculation:

-

Calculate the area under the curve (AUC) for each sample and standard.

-

The antioxidant capacity is determined by comparing the net AUC of the sample to the net AUC of the Trolox standard and is expressed as Trolox equivalents.

-

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflows

The following diagrams illustrate the general workflows for the described antioxidant assays.

Signaling Pathway: SIRT3/FOXO3a Activation

This compound has been shown to exert its antioxidant effects, at least in part, through the activation of the SIRT3/FOXO3a signaling pathway. This pathway plays a crucial role in cellular stress resistance and longevity.

Conclusion

This compound demonstrates notable in vitro antioxidant activity, particularly in systems that model lipid peroxidation, which is consistent with its lipophilic character. While its direct radical scavenging activity in assays like DPPH and FRAP may be moderate compared to some standards, its ability to upregulate the endogenous antioxidant defense system through the SIRT3/FOXO3a signaling pathway highlights a potentially significant mechanism of action. This indirect antioxidant effect, leading to the increased expression of key antioxidant enzymes, suggests that this compound could play a valuable role in mitigating oxidative stress-related conditions. Further research is warranted to fully elucidate its quantitative antioxidant capacity and to explore its therapeutic potential in vivo.

References

An In-Depth Technical Guide to the Anti-inflammatory Mechanism of Action of 5-Heptadecylresorcinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Heptadecylresorcinol (AR-C17), a naturally occurring phenolic lipid found in whole grains, has garnered significant attention for its diverse health benefits, including potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anti-inflammatory effects of AR-C17. It delves into its multifaceted actions, including the direct inhibition of key inflammatory enzymes, modulation of pivotal signaling pathways such as NF-κB and Sirtuin 3 (Sirt3), and its role in mitigating mitochondrial dysfunction. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into the therapeutic potential of this compound in inflammatory diseases.

Introduction

Inflammation is a fundamental biological process that, when dysregulated, contributes to the pathogenesis of a wide array of chronic diseases. This compound, a major homolog of alkylresorcinols, has emerged as a promising natural compound with significant anti-inflammatory, antioxidant, and anti-cancer activities.[1] This guide synthesizes the current scientific understanding of how this compound exerts its anti-inflammatory effects at the molecular and cellular levels.

Core Anti-inflammatory Mechanisms

The anti-inflammatory action of this compound is not attributed to a single mechanism but rather a synergistic interplay of multiple molecular interventions.

Inhibition of Pro-inflammatory Enzymes: Cyclooxygenases (COX)

A primary and well-established mechanism of this compound's anti-inflammatory activity is its ability to directly inhibit cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the arachidonic acid cascade, responsible for the synthesis of prostaglandins (PGs), which are potent mediators of inflammation, pain, and fever.

Studies on analogs of this compound have demonstrated potent inhibitory activity against both COX-1 and COX-2. This dual inhibition is a significant attribute, as it can lead to a broad-spectrum anti-inflammatory effect.

Table 1: COX Inhibitory Activity of 5-Alkylresorcinol Analogs

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| 5-(11'Z-heptadecenyl)-resorcinol | COX-1 | 3.5 |

| COX-2 | 4.4 | |

| 5-(8'Z,11'Z-heptadecadienyl)-resorcinol | COX-1 | 1.9 |

| | COX-2 | 3.5 |

Data sourced from studies on closely related 5-alkylresorcinol analogs, providing strong evidence for the inhibitory potential of this compound.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Emerging evidence indicates that 5-Alkylresorcinols, with this compound as a major representative, can significantly suppress this pathway.

One study has shown that 5-Alkylresorcinols inhibit the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MYD88)/NF-κB signaling pathway.[1] This inhibition leads to a downstream reduction in the expression of pro-inflammatory mediators. The mechanism involves the suppression of p65 phosphorylation, a critical step in the activation and nuclear translocation of the NF-κB complex.

Activation of Sirtuin 3 (Sirt3) Signaling

Sirtuin 3 (Sirt3) is a crucial mitochondrial NAD+-dependent deacetylase that plays a vital role in maintaining mitochondrial health and regulating cellular metabolism. Several studies have highlighted the ability of this compound to upregulate Sirt3 expression and activity.[2][3] This activation of Sirt3 contributes significantly to the anti-inflammatory effects of AR-C17 through several mechanisms:

-

Mitochondrial Dysfunction Mitigation: By activating Sirt3, this compound helps to preserve mitochondrial function, reduce the production of mitochondrial reactive oxygen species (ROS), and enhance autophagy, thereby preventing the activation of inflammatory pathways triggered by mitochondrial stress.[3]

-

Metabolic Reprogramming: Sirt3 activation can influence metabolic pathways in immune cells, potentially shifting them towards a less inflammatory phenotype.

While the direct deacetylation of NF-κB components by Sirt3 is an area of ongoing research, the established role of Sirt3 in reducing oxidative stress and maintaining mitochondrial integrity indirectly suppresses NF-κB activation.

Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling

The Mitogen-Activated Protein Kinase (MAPK) pathways, including JNK, ERK, and p38, are critical signaling cascades that regulate a wide range of cellular processes, including inflammation. While direct studies on the effect of this compound on these pathways are limited, its known upstream effects on TLR4 and Sirt3 suggest a potential for MAPK modulation. Further research is warranted to elucidate the precise interactions of this compound with the JNK, ERK, and p38 MAPK pathways.

Quantitative Data on Anti-inflammatory Activity

The following table summarizes the available quantitative data on the anti-inflammatory effects of this compound and its analogs.

Table 2: Summary of In Vitro Anti-inflammatory Activity

| Assay | Target/Parameter | Compound | IC50 / Effect | Reference |

|---|---|---|---|---|

| COX Inhibition | COX-1 | 5-(11'Z-heptadecenyl)-resorcinol | 3.5 µM | [4] |

| COX-2 | 5-(11'Z-heptadecenyl)-resorcinol | 4.4 µM | [4] | |

| COX-1 | 5-(8'Z,11'Z-heptadecadienyl)-resorcinol | 1.9 µM | [4] | |

| COX-2 | 5-(8'Z,11'Z-heptadecadienyl)-resorcinol | 3.5 µM | [4] | |

| NF-κB Signaling | p-p65 expression | 5-Alkylresorcinols | Significant inhibition | [1] |

| Cytokine Production | TNF-α, IL-6, IL-1β | Data not available | - | - |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the anti-inflammatory mechanisms of this compound.

Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound on COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Source: Ovine or human recombinant COX-1 and COX-2 enzymes are used.

-

Assay Principle: The assay measures the peroxidase activity of COX, which catalyzes the conversion of a chromogenic substrate in the presence of arachidonic acid.

-

Procedure:

-

The test compound (this compound) at various concentrations is pre-incubated with the COX enzyme in a reaction buffer.

-

Arachidonic acid is added to initiate the reaction.

-

The formation of the colored product is measured spectrophotometrically at a specific wavelength.

-

The percentage of inhibition is calculated relative to a control without the inhibitor.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

Objective: To evaluate the in vivo anti-inflammatory effect of this compound in an acute inflammation model.

Methodology:

-

Animal Model: Wistar or Sprague-Dawley rats are commonly used.

-

Induction of Inflammation: A subcutaneous injection of carrageenan (a sulfated polysaccharide) into the plantar surface of the rat's hind paw induces a localized inflammatory response characterized by edema.

-

Procedure:

-

Animals are divided into control and treatment groups.

-

The treatment groups receive this compound orally or intraperitoneally at various doses prior to carrageenan injection.

-

The paw volume is measured at different time points after carrageenan injection using a plethysmometer.

-

The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

-

Western Blot Analysis for Signaling Pathway Proteins

Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.

Methodology:

-

Cell Culture: Macrophages (e.g., RAW 264.7) or other relevant cell lines are treated with an inflammatory stimulus (e.g., LPS) in the presence or absence of this compound.

-

Protein Extraction: Total cellular or nuclear proteins are extracted from the treated cells.

-

SDS-PAGE and Electrotransfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., p-p65, total p65, IκBα, p-JNK, total JNK) followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and quantified using densitometry.

Conclusion and Future Directions

This compound exhibits a robust and multi-targeted anti-inflammatory profile. Its ability to inhibit COX enzymes, suppress the pivotal NF-κB signaling pathway, and activate the protective Sirt3 pathway underscores its significant therapeutic potential. The collective evidence suggests that this compound could be a valuable lead compound for the development of novel anti-inflammatory agents.

Future research should focus on:

-

Elucidating the direct effects of this compound on the JNK, ERK, and p38 MAPK signaling pathways.

-

Conducting comprehensive dose-response studies to determine the IC50 values for the inhibition of various pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).

-

Performing in vivo studies in various chronic inflammatory disease models to validate its therapeutic efficacy.

-

Investigating the potential for synergistic effects when combined with other anti-inflammatory agents.

This in-depth technical guide provides a solid foundation for the continued exploration and development of this compound as a novel therapeutic agent for a range of inflammatory disorders.

References

- 1. Protective effects of this compound against adipocyte mitochondrial dysfunction through upregulation of Sirt3-mediated autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound attenuates oxidative damage and mitochondria-mediated apoptosis through activation of the SIRT3/FOXO3a signaling pathway in neurocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of p38 MAPK increases the sensitivity of 5-fluorouracil-resistant SW480 human colon cancer cells to noscapine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of 5-Heptadecylresorcinol: A Technical Guide for Researchers

Introduction

5-Heptadecylresorcinol (AR-C17), a naturally occurring phenolic lipid found predominantly in the bran of whole grains like rye and wheat, is emerging as a compound of significant interest in the field of drug discovery and development.[1][2][3] Traditionally used as a biomarker for whole grain consumption, recent scientific investigations have unveiled a spectrum of potent therapeutic activities, positioning AR-C17 as a promising candidate for further preclinical and clinical evaluation. This technical guide provides an in-depth overview of the current state of research on this compound, focusing on its therapeutic applications, underlying mechanisms of action, and relevant experimental data.

Therapeutic Applications

Current research highlights the potential of this compound across several key therapeutic areas, including oncology, neuroprotection, and the management of metabolic and inflammatory disorders.

Anticancer Activity

This compound has demonstrated notable anti-proliferative effects in cancer cell lines. Studies have shown its ability to inhibit the growth of human triple-negative breast cancer MDA-MB-231 cells by inducing apoptosis and autophagy.[4]

Neuroprotective Effects

AR-C17 exhibits significant neuroprotective properties, primarily through the attenuation of oxidative stress and mitochondria-mediated apoptosis in neuronal cells.[5] Research suggests its potential in mitigating the pathological processes associated with neurodegenerative diseases.[5][6] In animal models of Alzheimer's disease, oral administration of AR-C17 has been shown to ameliorate cognitive impairments, reduce β-amyloid plaque accumulation, and decrease neuroinflammation.[7]

Anti-inflammatory and Antioxidant Properties

The anti-inflammatory and antioxidant activities of this compound are central to its therapeutic potential. It has been shown to inhibit key inflammatory mediators and reduce oxidative damage.[8][9] Specifically, it can inhibit cyclooxygenase (COX)-1 and COX-2 enzymes.[8] Furthermore, AR-C17 has been observed to protect against oxidative damage by activating specific signaling pathways.[5]

Metabolic Regulation

AR-C17 has shown promise in addressing metabolic disorders. Studies indicate its ability to improve aging-associated hepatic fatty acid oxidation dysfunction and ameliorate high-fat diet-induced non-alcoholic fatty liver disease (NAFLD).[1][10] It has also been found to inhibit body weight gain and improve insulin resistance in obese mice.[10]

Mechanisms of Action

The therapeutic effects of this compound are underpinned by its interaction with several key cellular signaling pathways. A recurring theme in the research is the activation of Sirtuin 3 (SIRT3), a mitochondrial deacetylase.

SIRT3-Mediated Pathways

AR-C17 has been shown to activate the SIRT3 signaling pathway, which plays a crucial role in its neuroprotective, metabolic, and anti-inflammatory effects.[1][2][5][7][11]

-

Neuroprotection: In neurocytes, AR-C17 activates the SIRT3/FOXO3a signaling pathway to attenuate oxidative damage and mitochondria-mediated apoptosis.[5][12] It also activates the SIRT3/superoxide dismutase 2 (SOD2) signaling pathway to reduce neuroinflammation.[7]

-

Metabolic Regulation: AR-C17 improves aging-associated hepatic fatty acid oxidation by regulating adipose SIRT3.[1][11][13] It also regulates the metabolism of thermogenic fat through a SIRT3-AMPK pathway.[14]

-

Adipocyte Function: In adipocytes, AR-C17 protects against mitochondrial dysfunction by upregulating SIRT3-mediated autophagy.[2]

Modulation of Apoptosis and Autophagy

In cancer cells, AR-C17 induces apoptosis by increasing intracellular reactive oxygen species (ROS), reducing mitochondrial membrane potential, and upregulating the Bax/Bcl-2 ratio.[4] It also activates autophagy, and the inhibition of this process enhances AR-C17-induced apoptosis.[4]

Anti-inflammatory Signaling

The anti-inflammatory effects of AR-C17 are partly attributed to its ability to inhibit COX-1 and COX-2 enzymes.[8] In the context of neuroinflammation, it has been shown to inhibit the NOD-like receptor family, pyrin domain-containing 3 (NLRP3) inflammasome.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies on this compound.

| Therapeutic Area | Model System | Parameter | Value | Reference |

| Anti-inflammatory | In vitro | COX-1 IC50 | 3.5 µM | [8] |

| COX-2 IC50 | 4.4 µM | [8] | ||

| Neuroprotection | In vivo (APP/PS1 Mice) | Dosage | 150 mg/kg/day | [7] |

| Metabolic Regulation | In vivo (Aged Mice) | Dosage | 150 mg/kg/day | [1][13] |

| In vivo (HFD Mice) | Dosage (Low) | 30 mg/kg/day | [10] | |

| Dosage (High) | 150 mg/kg/day | [10] |

Experimental Protocols

This section provides an overview of the methodologies used in the cited research.

Cell Viability and Proliferation Assays

-

CCK-8 Assay: The Cell Counting Kit-8 (CCK-8) assay was used to measure the viability of MDA-MB-231 triple-negative breast cancer cells after treatment with this compound.[4]

-

Ki-67 Expression: Flow cytometry was employed to measure the expression of the proliferation marker Ki-67 in MDA-MB-231 cells.[4]

Apoptosis and Autophagy Analysis

-

Flow Cytometry: Apoptosis was assessed by flow cytometry to detect changes in cell populations.[4]

-

Mitochondrial Membrane Potential: Changes in mitochondrial membrane potential were measured using flow cytometry.[4]

-

Western Blotting: The expression levels of apoptosis-related proteins (Bax, Bcl-2) and the autophagy marker LC3-II were determined by Western blotting.[4]

-

Autophagosome Formation: Flow cytometry was used to detect the formation of autophagosomes.[4]

Oxidative Stress Measurement

-

DCF-DA Fluorescence Probe Assay: Intracellular reactive oxygen species (ROS) levels were detected using the DCF-DA fluorescence probe.[4]

In Vivo Studies in Animal Models

-

Alzheimer's Disease Model: APP/PS1 transgenic mice were orally administered with 150 mg/kg/day of AR-C17 for 5 months to evaluate its effects on cognitive function, amyloid plaque accumulation, and neuroinflammation.[7]

-

Aging Model: 18-month-old C57BL/6J mice were given an oral dose of 150 mg/kg/day of AR-C17 for 8 weeks to study its impact on hepatic fatty acid oxidation.[1][13]

-

NAFLD Model: High-fat diet-induced non-alcoholic fatty liver disease was studied in mice treated with low (30 mg/kg/d) and high (150 mg/kg/d) doses of AR-C17.[10]

Anti-inflammatory Activity Assays

-

COX Inhibition Assay: The inhibitory activity of this compound on cyclooxygenase (COX)-1 and COX-2 was determined to assess its anti-inflammatory potential.[8]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows associated with the therapeutic actions of this compound.

Caption: AR-C17 activates the SIRT3/FOXO3a pathway, leading to improved mitochondrial function and reduced apoptosis.

Caption: Experimental workflow for assessing the anticancer activity of this compound on breast cancer cells.

References

- 1. This compound Improves Aging-Associated Hepatic Fatty Acid Oxidation Dysfunction via Regulating Adipose Sirtuin 3 [mdpi.com]

- 2. Protective effects of this compound against adipocyte mitochondrial dysfunction through upregulation of Sirt3-mediated autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quercetin Enhances the Availability of this compound by Inhibiting the Expression of P-gp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-Proliferative Effect of this compound on MDA-MB-231 Triple-Negative Breast Cancer Cells [btbuspxb.com]

- 5. This compound attenuates oxidative damage and mitochondria-mediated apoptosis through activation of the SIRT3/FOXO3a signaling pathway in neurocytes - Food & Function (RSC Publishing) [pubs.rsc.org]

- 6. Effects of natural antioxidants in neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, a Biomarker for Whole Grain Rye Consumption, Ameliorates Cognitive Impairments and Neuroinflammation in APP/PS1 Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory 5-(11'Z-heptadecenyl)- and 5-(8'Z,11'Z-heptadecadienyl)-resorcinols from mango (Mangifera indica L.) peels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. This compound Improves Aging-Associated Hepatic Fatty Acid Oxidation Dysfunction via Regulating Adipose Sirtuin 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Correction: this compound attenuates oxidative damage and mitochondria-mediated apoptosis through activation of the SIRT3/FOXO3a signaling pa ... - Food & Function (RSC Publishing) DOI:10.1039/D0FO90012E [pubs.rsc.org]

- 13. This compound Improves Aging-Associated Hepatic Fatty Acid Oxidation Dysfunction via Regulating Adipose Sirtuin 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

5-Heptadecylresorcinol: A Comprehensive Technical Guide to its Role as a Biomarker for Whole Grain Consumption

For Researchers, Scientists, and Drug Development Professionals

Introduction

Whole grain consumption is consistently linked to a reduced risk of chronic diseases, including cardiovascular disease, type 2 diabetes, and certain cancers.[1] Accurately assessing whole grain intake in nutritional epidemiology and clinical trials, however, presents a significant challenge due to reliance on self-reported dietary data, which is prone to inaccuracies. The identification and validation of objective biomarkers of whole grain intake are therefore of paramount importance. Alkylresorcinols (ARs), a class of phenolic lipids found almost exclusively in the bran fraction of wheat and rye, have emerged as promising biomarkers.[2][3][4][5] This technical guide focuses on a specific AR homolog, 5-heptadecylresorcinol (C17:0), providing an in-depth overview of its utility as a biomarker, analytical methodologies for its quantification, and its underlying biological signaling pathways.

Data Presentation: Quantitative Relationship between Whole Grain Intake and Plasma this compound

The concentration of this compound and other alkylresorcinols in plasma directly correlates with the intake of whole grain wheat and rye. The following tables summarize quantitative data from key intervention studies, demonstrating the dose-dependent relationship.

Table 1: Plasma Alkylresorcinol Concentrations in Response to Controlled Whole Grain Interventions

| Study (Year) | Intervention Details | Duration | Analyte | Mean Plasma Concentration (nmol/L) |

| Landberg et al. (2008) | Refined cereal diet | 6 weeks | Total ARs | 45 ± 24 |

| Whole grain diet (mean AR intake: 87 mg/day) | 6 weeks | Total ARs | 134 ± 68 | |

| Ross et al. (2012) | Control (no dietary change) | 16 weeks | Total ARs | Baseline: 59.8, Week 16: 58.7 |

| 60 g whole grain/day | 16 weeks | Total ARs | Baseline: 57.9, Week 16: 92.4 | |

| 120 g whole grain/day (for final 8 weeks) | 16 weeks | Total ARs | Baseline: 55.4, Week 16: 105.1 | |

| Landberg et al. (2009) | 33 mg ARs/day from rye bran flakes | 1 week | Total ARs | 79 ± 29 |

| 66 mg ARs/day from rye bran flakes | 1 week | Total ARs | 123 ± 46 | |

| 131 mg ARs/day from rye bran flakes | 1 week | Total ARs | 191 ± 66 |

Table 2: Pharmacokinetic Properties of Alkylresorcinol Metabolites

Following consumption, alkylresorcinols are metabolized in the liver to 3,5-dihydroxybenzoic acid (DHBA) and 3-(3,5-dihydroxyphenyl)-1-propanoic acid (DHPPA), which are then excreted in urine.[6]

| Metabolite | Time to Maximum Concentration (Tmax) | Half-life (t1/2) | Reference |

| DHBA | ~6 hours | 10.1 hours | [7] |

| DHPPA | ~6 hours | 16.3 hours | [7] |

Experimental Protocols

Accurate quantification of this compound and its metabolites is crucial for its validation and use as a biomarker. Below are detailed methodologies for their analysis in biological matrices.

Analysis of this compound in Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)

This method allows for the quantification of individual alkylresorcinol homologs, including this compound.

1. Sample Preparation and Extraction:

-

To 200 µL of plasma, add an internal standard (e.g., C20:0 alkylresorcinol).[2]

-

Incubate the sample to release ARs from lipoproteins.

-

Perform liquid-liquid extraction with diethyl ether.[2]

-

Evaporate the organic solvent under a stream of nitrogen.

2. Solid-Phase Extraction (SPE) Cleanup:

-

Reconstitute the dried extract in a suitable solvent.

-

Apply the sample to an Oasis® MAX SPE cartridge for cleanup.

-

Wash the cartridge to remove interfering substances.

-

Elute the alkylresorcinols.

3. Derivatization:

-

Evaporate the eluate to dryness.

-

Add N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) to the dried residue.

-

Incubate at 80°C for 1.5-2 hours to form trimethylsilyl (TMS) ethers.

4. GC-MS Analysis:

-

Gas Chromatograph: Agilent 6890N or equivalent.

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 280°C.

-

Oven Temperature Program: Start at 150°C, hold for 1 min, ramp to 250°C at 10°C/min, then to 320°C at 5°C/min, and hold for 5 min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer: Agilent 5973N or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for each AR homolog and the internal standard.

Analysis of Alkylresorcinol Metabolites (DHBA and DHPPA) in Urine by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of the major urinary metabolites of alkylresorcinols.

1. Sample Preparation:

-

To 100 µL of urine, add an internal standard (e.g., syringic acid).[8]

-

Perform enzymatic hydrolysis overnight at 37°C to deconjugate glucuronidated and sulfated metabolites.[9]

2. Extraction:

-

Acidify the sample with a suitable buffer.

-

Extract the metabolites with diethyl ether.[9]

-

Evaporate the organic phase to dryness.

3. HPLC Analysis:

-

HPLC System: Agilent 1100 series or equivalent.

-

Detector: Coulometric electrode array detector.[8]

-

Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of methanol and an aqueous buffer (e.g., sodium acetate buffer, pH 5).

-

Flow Rate: 1.0 mL/min.

-

Detection: The coulometric detector is set to monitor the oxidation of the phenolic hydroxyl groups, providing high sensitivity and selectivity.

Mandatory Visualizations

Metabolic Pathway of this compound

The following diagram illustrates the metabolic conversion of this compound into its primary urinary metabolites, DHBA and DHPPA.

Caption: Metabolic pathway of this compound.

This compound Signaling Pathway: Modulation of SIRT3

Recent research has elucidated a potential signaling pathway through which this compound may exert its beneficial health effects, involving the activation of Sirtuin 3 (SIRT3), a key mitochondrial deacetylase.[1][6]

Caption: this compound's proposed signaling via SIRT3.

Experimental Workflow for Biomarker Validation

The validation of this compound as a biomarker for whole grain intake follows a structured workflow.

Caption: Workflow for this compound biomarker validation.

Conclusion

This compound, as a component of the broader alkylresorcinol profile, stands as a robust and reliable biomarker for whole grain wheat and rye consumption. Its dose-dependent relationship with intake, coupled with well-established and validated analytical methods, provides researchers and clinicians with an objective tool to assess dietary patterns. Furthermore, emerging evidence of its engagement with cellular signaling pathways, such as the SIRT3 pathway, suggests that this compound may not only be a marker of intake but also a bioactive compound contributing to the health benefits of whole grains. Continued research into the biological functions of individual alkylresorcinol homologs will further enhance our understanding of the mechanisms underlying the protective effects of whole grain foods.

References

- 1. This compound Improves Aging-Associated Hepatic Fatty Acid Oxidation Dysfunction via Regulating Adipose Sirtuin 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gas chromatographic-mass spectrometric method for the determination of alkylresorcinols in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. research.uaeu.ac.ae [research.uaeu.ac.ae]

- 5. academic.oup.com [academic.oup.com]

- 6. This compound attenuates oxidative damage and mitochondria-mediated apoptosis through activation of the SIRT3/FOXO3a signaling pathway in neurocytes - Food & Function (RSC Publishing) [pubs.rsc.org]

- 7. Plasma pharmacokinetics of alkylresorcinol metabolites: new candidate biomarkers for whole-grain rye and wheat intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantification of alkylresorcinol metabolites in urine by HPLC with coulometric electrode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Plasma alkylresorcinol metabolite, a biomarker of whole-grain wheat and rye intake, and risk of ischemic stroke: a case-control study - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction of 5-Heptadecylresorcinol from Wheat Bran

For Researchers, Scientists, and Drug Development Professionals